molecular formula C8H17NO B15275428 2-(2-Methylpiperidin-2-yl)ethan-1-ol

2-(2-Methylpiperidin-2-yl)ethan-1-ol

Cat. No.: B15275428
M. Wt: 143.23 g/mol
InChI Key: VKILIUOZNINZMW-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 2-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methylpiperidine+Ethylene OxideThis compound\text{2-Methylpiperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} 2-Methylpiperidine+Ethylene Oxide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted products with different functional groups.

Scientific Research Applications

2-(2-Methylpiperidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-2-yl)ethan-1-ol
  • 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol
  • 2-(1-Methylpiperidin-4-yl)ethan-1-ol

Uniqueness

2-(2-Methylpiperidin-2-yl)ethan-1-ol is unique due to its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(2-methylpiperidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(5-7-10)4-2-3-6-9-8/h9-10H,2-7H2,1H3

InChI Key

VKILIUOZNINZMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)CCO

Origin of Product

United States

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